molecular formula C11H14N4 B13620234 4-Propyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

4-Propyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13620234
M. Wt: 202.26 g/mol
InChI Key: ZTVNCUVELSTRHQ-UHFFFAOYSA-N
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Description

4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a propyl group and a pyridine ring. Its distinct molecular configuration makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-keto esters, followed by the introduction of the propyl and pyridine groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine stands out due to its unique structural features and versatile reactivity. Similar compounds include:

    4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol: This compound shares a similar pyridine ring but differs in the heterocyclic core.

    N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide: This compound has a more complex structure with additional functional groups and rings.

The uniqueness of this compound lies in its specific combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-propyl-5-pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-2-4-9-10(14-15-11(9)12)8-5-3-6-13-7-8/h3,5-7H,2,4H2,1H3,(H3,12,14,15)

InChI Key

ZTVNCUVELSTRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1N)C2=CN=CC=C2

Origin of Product

United States

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